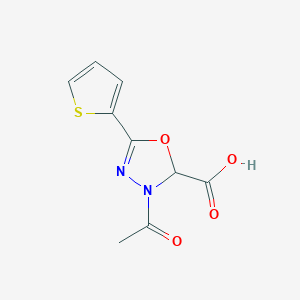
3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains both thiophene and oxadiazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with acetic anhydride, followed by cyclization with carbon disulfide and potassium hydroxide . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Industrial Chemistry: Employed as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiophene and oxadiazole rings contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-acetyl-5-phenyl-2H-1,3,4-oxadiazole-2-carboxylic acid
- 3-acetyl-5-methyl-2H-1,3,4-oxadiazole-2-carboxylic acid
- 3-acetyl-5-thiophen-2-yl-2H-1,2,4-triazole-2-carboxylic acid
Uniqueness
3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C9H8N2O4S |
|---|---|
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
3-acetyl-5-thiophen-2-yl-2H-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4S/c1-5(12)11-8(9(13)14)15-7(10-11)6-3-2-4-16-6/h2-4,8H,1H3,(H,13,14) |
Clave InChI |
FGGVHQJRDRCIQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(OC(=N1)C2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















